Diadinoxanthin

Catalog No.
S619333
CAS No.
18457-54-0
M.F
C40H54O3
M. Wt
582.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diadinoxanthin

CAS Number

18457-54-0

Product Name

Diadinoxanthin

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

Molecular Formula

C40H54O3

Molecular Weight

582.9 g/mol

InChI

InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1

InChI Key

OGHZCSINIMWCSB-GHIQLMQGSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C

Synonyms

diadinoxanthin

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C

The exact mass of the compound Diadinoxanthin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diadinoxanthin (CAS 18457-54-0) is a specialized xanthophyll carotenoid predominantly found in diatoms and other chromophyte algae.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0Cjldh-3AlRLU7g4bdL_6TqTMCMIL0sJkxwT24FU5XiHbWYQT5oxQ7B_vLdSdifQAkiiz3XPCp5jBmVGbu8Pvmo-HsMqqvvLFuzVHKmM-XQAB4CBPodSfzywcEDasAbT0FwVZ)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGb1X3gZN4cdPIq02G0XvyeD-SjEA22Ejk-3YA0c6gMQRwroFjOH8wS8RvpJZ6eY9oxRj_CqSjAv-XnZ98vSOAuBYhV7i457LNIJZgk2ICnNUABz6E10u_TSs3TkZ7vVkSFWUs_57w8)] It serves as a critical component of the diadinoxanthin cycle, a primary photoprotective mechanism that allows these organisms to dissipate excess light energy and minimize photo-oxidative damage.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlgpyRIDPkAbEIbJf2ElTutiNyyu6pZz1qziU9eY4D332CQdEzQ5Hp_cVrXYzUQNL_fG7dDsNuzq09mYnhjV0kurQ31l4bv0-jrov9icwCeSVffSMLozOABJRAoA4H5Pgex5o7HuwvMw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqOeoVidjpsEQNR2fBqA10AoT4LJE6GTue41DkBcH-MJtehEEJqCrmHNLqnCiV8yd1y1uo1Zr-m0VTIiiEl-VeDj5WwUnjb0bYLjKbO7HVsjo1hdKJtZrahSe44S3OG9ZgOYC8w%3D%3D)] In this cycle, diadinoxanthin acts as the direct, stockpiled precursor to the active energy-dissipating pigment, diatoxanthin, enabling rapid adaptation to fluctuating light conditions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGb1X3gZN4cdPIq02G0XvyeD-SjEA22Ejk-3YA0c6gMQRwroFjOH8wS8RvpJZ6eY9oxRj_CqSjAv-XnZ98vSOAuBYhV7i457LNIJZgk2ICnNUABz6E10u_TSs3TkZ7vVkSFWUs_57w8)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpajX7wbWh18g8r4fHyCZ2dazlcg-XFwn0iROSbbJOJnZKp_Jk5wsZyFAAfUak5wAI2KF_jZDgFQ7KemY_cjci_59V5S2ZP1n_InPcE5VtV4uWkCnyiczSTqu--uIpk__FjkdhIA%3D%3D)] Its presence and concentration are essential for the physiological fitness of many marine phytoplankton, making high-purity diadinoxanthin a crucial analytical standard and research tool for marine biology, aquaculture, and photobiology.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9pBT2GYL3O3Ox76WPX3Z3ZdlnLensMNs3yVsHUxQrzXbt9ITEnD6M78bw_sZXJRW8-uB31mG44TSnTBHPltk9dDlYvTkr3QxRRaJK2nfWG3fbCYEWOlHvKQXyn1nigLopY8wjB7DeBe1XMSc%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTw-AqJ9ZH4PLUDc1oSK8ZvH5i9C3WBM2Kt2Uah9atY4bfSJ4Sfc6iPONrD8xd2xtwrS71bczWhqJkxedSCiMUwgaJ8PUmQgP_lwSQ35R_45YcwD1n2BBLkW6K8zWAqK5lHPPcfYr3vjMYLZHVvv4iiKC6WrRpOsBJe5WveQHIUdIG_uBhETRGsWaTJh-bN1S-nKu4pjGuJkTNqT-qoCMmjw%3D%3D)]

Substituting diadinoxanthin with other carotenoids is often untenable for specific scientific and industrial goals. Its direct, one-step enzymatic conversion to diatoxanthin under high light is a functionally distinct mechanism from the two-step violaxanthin cycle found in higher plants, making violaxanthin or zeaxanthin poor functional analogs for studying diatom photobiology.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFB4c-qWxURkIrI3NCBViR5XiV2C6IaSf6dWp9oPxT8uIE8Bn7TsZm1baowz5_f_dywmhAruKKwmrBqj9nO3-00ieZxpaKyimeC0rBQMDmOJlzrK6cw9cMwms5SPnaSKZ6ZJ-QgFfl4FYFXHCkzGGy3qSimw9vJBFw%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHRZ_ASfcGsWI4kmfHS3QrDQx6HDRlnAzjm9zrrC5Nh3jj0q_zj40b8kgBZwqCVdv9UdzBJ0xP3fjT1zww9XQQFmsjMPdE9RPSxVApdsFgRJFZZH-b-tjHe-ND-U9JQxWM4jtY3Bo9J2xzypmdhCowx08ohGcG)] Crude algal extracts, while containing diadinoxanthin, also include fucoxanthin and chlorophylls, which have overlapping spectral properties that interfere with its use as a precise analytical standard for HPLC calibration or quantitative pigment analysis.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuthC6D3IPzdcXBcXxq-f9yL3CC2o73xePf54Cj1gRodELf3C-kXT8qtV26lSjRxTEFZoFIKO7YkpUev7IvncP_C0ESPszM_3fjqAQEXVLiOI609VG-R2NNURcx06d7kUqki90PDEQCJ6udAQTO-8%3D)] Furthermore, its role as the specific biosynthetic precursor to diatoxanthin means that for any study or application requiring the reconstitution of the native diatom photoprotective cycle, no other carotenoid can serve as a direct substitute.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpPjsf9UaaS5MN9mIVlJk77nqumTZFKY-zJhQeOoEFYQcZjY3kPg5OEuMtp_K-1Tf1TSYgagljgVAlxjMvbB4rC28PceVOmf8hUodp00xoqMuB3nYUwJhEE1In4Ie9T-ctGcRGgQ%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5X4K3qwb5aG9_Gb12zfev1Na4VHi1eftm0SgvW4LL5DkyAAih0HIvEM8ypFqH8RqFcQfD6tqpHBsX783hLkUr4WFxxB4qdjSjzgMLw7MVbMf9qQc2YPQlwiu4i_Phpcg1FbRK6zXn5_VZRhQ%3D)]

Essential Precursor Role in Rapid, Single-Step Photoprotection Cycle

Diadinoxanthin is the direct precursor in the single-step diadinoxanthin (DD) cycle, which is kinetically distinct from the two-step violaxanthin (Vx) cycle found in plants. The de-epoxidation rate of diadinoxanthin to diatoxanthin in the diatom *Phaeodactylum tricornutum* is approximately four times higher than that of violaxanthin to antheraxanthin/zeaxanthin under similar conditions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0Cjldh-3AlRLU7g4bdL_6TqTMCMIL0sJkxwT24FU5XiHbWYQT5oxQ7B_vLdSdifQAkiiz3XPCp5jBmVGbu8Pvmo-HsMqqvvLFuzVHKmM-XQAB4CBPodSfzywcEDasAbT0FwVZ)] This rapid conversion is critical for the organism's ability to quickly engage photoprotective quenching (NPQ).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFB4c-qWxURkIrI3NCBViR5XiV2C6IaSf6dWp9oPxT8uIE8Bn7TsZm1baowz5_f_dywmhAruKKwmrBqj9nO3-00ieZxpaKyimeC0rBQMDmOJlzrK6cw9cMwms5SPnaSKZ6ZJ-QgFfl4FYFXHCkzGGy3qSimw9vJBFw%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpPjsf9UaaS5MN9mIVlJk77nqumTZFKY-zJhQeOoEFYQcZjY3kPg5OEuMtp_K-1Tf1TSYgagljgVAlxjMvbB4rC28PceVOmf8hUodp00xoqMuB3nYUwJhEE1In4Ie9T-ctGcRGgQ%3D%3D)] This makes purified diadinoxanthin indispensable for studies requiring the reconstitution or analysis of this specific, rapid photoprotective system.

Evidence DimensionDe-epoxidation Rate (Enzymatic Conversion Speed)
Target Compound DataHigh (Rate constant is ~4x that of Violaxanthin)
Comparator Or BaselineViolaxanthin Cycle: The de-epoxidation rate of Violaxanthin is ~4 times slower.
Quantified DifferenceApprox. 400% faster conversion rate
ConditionsIn vivo analysis in the diatom *Phaeodactylum tricornutum* under high-light stress.

For researchers studying algal photoprotection, this kinetic superiority explains why diadinoxanthin, not violaxanthin, is the required substrate to accurately model the rapid NPQ response in diatoms.

Distinct Spectroscopic Profile Enables Accurate HPLC Quantification

For analytical applications, the purity of diadinoxanthin is critical due to spectral overlap with co-occurring pigments like fucoxanthin and its direct product, diatoxanthin. In ethanol, diadinoxanthin exhibits a distinct absorption maximum (λmax) at approximately 448 nm, with a characteristic shoulder at 478 nm.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0Cjldh-3AlRLU7g4bdL_6TqTMCMIL0sJkxwT24FU5XiHbWYQT5oxQ7B_vLdSdifQAkiiz3XPCp5jBmVGbu8Pvmo-HsMqqvvLFuzVHKmM-XQAB4CBPodSfzywcEDasAbT0FwVZ)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpPjsf9UaaS5MN9mIVlJk77nqumTZFKY-zJhQeOoEFYQcZjY3kPg5OEuMtp_K-1Tf1TSYgagljgVAlxjMvbB4rC28PceVOmf8hUodp00xoqMuB3nYUwJhEE1In4Ie9T-ctGcRGgQ%3D%3D)] This is clearly distinguishable from diatoxanthin (λmax ~453 nm) and fucoxanthin (λmax ~449 nm in ethanol). Using a pure diadinoxanthin standard is the only reliable method to create accurate calibration curves for HPLC systems, enabling precise quantification in complex biological extracts where these pigments are present simultaneously.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFB4c-qWxURkIrI3NCBViR5XiV2C6IaSf6dWp9oPxT8uIE8Bn7TsZm1baowz5_f_dywmhAruKKwmrBqj9nO3-00ieZxpaKyimeC0rBQMDmOJlzrK6cw9cMwms5SPnaSKZ6ZJ-QgFfl4FYFXHCkzGGy3qSimw9vJBFw%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHRZ_ASfcGsWI4kmfHS3QrDQx6HDRlnAzjm9zrrC5Nh3jj0q_zj40b8kgBZwqCVdv9UdzBJ0xP3fjT1zww9XQQFmsjMPdE9RPSxVApdsFgRJFZZH-b-tjHe-ND-U9JQxWM4jtY3Bo9J2xzypmdhCowx08ohGcG)]

Evidence DimensionAbsorption Maximum (λmax) in Ethanol
Target Compound Data~448 nm
Comparator Or BaselineDiatoxanthin: ~453 nm; Fucoxanthin: ~449 nm
Quantified DifferenceClearly resolved peaks by 1-5 nm in standard HPLC systems.
ConditionsSpectrophotometry in 100% ethanol solvent.

Procuring purified diadinoxanthin is non-negotiable for any laboratory needing to quantify this specific pigment accurately and avoid cross-quantification errors with other major algal carotenoids.

Superior Solubility in Ethanol for Simplified Handling and Extraction

Diadinoxanthin demonstrates favorable solubility in ethanol, a common and relatively non-toxic solvent used in both laboratory and industrial-scale extraction and formulation. Studies focused on pigment extraction from diatoms like *Phaeodactylum tricornutum* consistently show high yields of xanthophylls, including diadinoxanthin, using ethanol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0Cjldh-3AlRLU7g4bdL_6TqTMCMIL0sJkxwT24FU5XiHbWYQT5oxQ7B_vLdSdifQAkiiz3XPCp5jBmVGbu8Pvmo-HsMqqvvLFuzVHKmM-XQAB4CBPodSfzywcEDasAbT0FwVZ)] While direct quantitative solubility data is sparse, its structural properties (containing two hydroxyl groups and one epoxide group) provide a polarity that is well-suited for dissolution in alcohols, contrasting with less polar carotenes (e.g., β-carotene) which favor solvents like hexane. This makes ethanol-soluble diadinoxanthin easier to handle, process, and incorporate into various solvent systems compared to its non-polar carotenoid counterparts.

Evidence DimensionPreferred Extraction/Working Solvent
Target Compound DataEthanol, Acetone
Comparator Or Baselineβ-carotene: Hexane, Chloroform
Quantified DifferenceQualitative difference in polarity and preferred solvent systems.
ConditionsStandard laboratory extraction and handling procedures for carotenoids.

For process development and formulation, the compound's compatibility with safer, more common solvents like ethanol simplifies workflows and reduces reliance on more hazardous chlorinated or non-polar solvents.

High-Purity Standard for Analytical Quantification of Algal Biomass

Used as a certified reference material for creating precise calibration curves in HPLC systems. This is essential for accurately quantifying diadinoxanthin content in environmental phytoplankton samples, algal biotechnology research, and aquaculture feed development, where its unique spectral properties allow it to be distinguished from fucoxanthin and diatoxanthin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0Cjldh-3AlRLU7g4bdL_6TqTMCMIL0sJkxwT24FU5XiHbWYQT5oxQ7B_vLdSdifQAkiiz3XPCp5jBmVGbu8Pvmo-HsMqqvvLFuzVHKmM-XQAB4CBPodSfzywcEDasAbT0FwVZ)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpPjsf9UaaS5MN9mIVlJk77nqumTZFKY-zJhQeOoEFYQcZjY3kPg5OEuMtp_K-1Tf1TSYgagljgVAlxjMvbB4rC28PceVOmf8hUodp00xoqMuB3nYUwJhEE1In4Ie9T-ctGcRGgQ%3D%3D)]

Substrate for In Vitro Studies of the Diadinoxanthin Cycle

Serves as the essential starting substrate for biochemical assays investigating the kinetics and regulation of the enzyme violaxanthin de-epoxidase (VDE) from diatoms. Its rapid, single-step conversion to diatoxanthin is a key differentiator from the violaxanthin cycle, making it the only appropriate substrate for accurately studying this specific photoprotective pathway.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFB4c-qWxURkIrI3NCBViR5XiV2C6IaSf6dWp9oPxT8uIE8Bn7TsZm1baowz5_f_dywmhAruKKwmrBqj9nO3-00ieZxpaKyimeC0rBQMDmOJlzrK6cw9cMwms5SPnaSKZ6ZJ-QgFfl4FYFXHCkzGGy3qSimw9vJBFw%3D)]

Tool for Probing Non-Photochemical Quenching (NPQ) Mechanisms

Incorporated into reconstituted thylakoid membranes or model lipid systems to investigate the molecular mechanisms of energy dissipation. As the direct precursor to the active quencher diatoxanthin, its presence and concentration are critical variables in experiments designed to understand how diatoms achieve rapid and efficient NPQ in response to light stress.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHRZ_ASfcGsWI4kmfHS3QrDQx6HDRlnAzjm9zrrC5Nh3jj0q_zj40b8kgBZwqCVdv9UdzBJ0xP3fjT1zww9XQQFmsjMPdE9RPSxVApdsFgRJFZZH-b-tjHe-ND-U9JQxWM4jtY3Bo9J2xzypmdhCowx08ohGcG)]

XLogP3

10.1

Wikipedia

Diadinoxanthin

Dates

Last modified: 04-14-2024

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